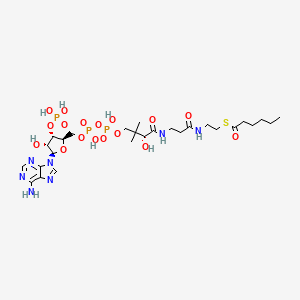

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate

Übersicht

Beschreibung

Hexanoyl-CoA, auch bekannt als Hexanoyl-Coenzym A, ist ein mittelkettiges Fettsäureacyl-CoA. Es spielt eine entscheidende Rolle in verschiedenen Stoffwechselwegen, einschließlich der Fettsäureoxidation, der Lipidbiosynthese und der Ceramidbildung. Diese Verbindung ist am Transfer von Acylgruppen beteiligt und essentiell für den Stoffwechsel von Fettsäuren in sowohl prokaryotischen als auch eukaryotischen Organismen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hexanoyl-CoA kann durch chemo-enzymatische Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Aktivierung von Hexansäure mit Coenzym A in Gegenwart von Adenosintriphosphat und Magnesiumionen. Diese Reaktion wird typischerweise durch Acyl-CoA-Synthetase-Enzyme katalysiert .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Hexanoyl-CoA häufig durch mikrobielle Fermentation hergestellt. Genetisch veränderte Mikroorganismen, wie zum Beispiel Escherichia coli, werden verwendet, um die notwendigen Enzyme für die Biosynthese von Hexanoyl-CoA aus einfachen Kohlenstoffquellen wie Glucose zu exprimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexanoyl-CoA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Hexansäure und andere Metaboliten zu produzieren.

Reduktion: Es kann reduziert werden, um Hexanol zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, um verschiedene Acyl-CoA-Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Benötigt Sauerstoff oder andere Oxidationsmittel.

Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.

Substitution: Verwendet oft Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidation: Hexansäure.

Reduktion: Hexanol.

Substitution: Verschiedene Acyl-CoA-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is a derivative of adenosine and exhibits biological activity that can be leveraged in drug design. Its structure suggests potential roles in:

- Antiviral Agents : The presence of the purine base indicates possible antiviral properties. Research into nucleoside analogs has shown that modifications to the purine structure can enhance antiviral activity against various viruses, including HIV and hepatitis viruses .

- Anticancer Therapeutics : Given its structural similarity to ATP (adenosine triphosphate), this compound may interfere with cellular energy metabolism in cancer cells. Studies have indicated that alterations in ATP metabolism can affect tumor growth and survival .

Biochemical Applications

This compound's unique structure allows it to function as a biochemical tool in various studies:

- Enzyme Inhibition Studies : The compound can be used to study the inhibition of enzymes involved in nucleotide metabolism. For instance, its interaction with kinases could provide insights into the regulation of cellular energy pathways .

- Cell Signaling Pathways : By mimicking ATP or other nucleotides, this compound may play a role in modulating cell signaling pathways. Understanding these interactions could lead to advancements in targeted therapies for diseases characterized by dysregulated signaling .

Pharmaceutical Development

In the pharmaceutical industry, compounds like S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate are critical for developing new medications:

- Drug Formulation : Its hydrophilic nature may facilitate the formulation of injectable drugs that require rapid absorption and bioavailability. Research has shown that compounds with similar structures can enhance solubility and stability in aqueous environments .

Case Studies and Research Findings

Several case studies highlight the applications of similar compounds:

- Antiviral Activity : A study demonstrated that modified purines could inhibit viral replication by interfering with nucleotide synthesis pathways. This suggests that derivatives of S-(2-(3... could be potent antiviral agents .

- Cancer Metabolism : Research involving ATP analogs has shown that they can selectively inhibit cancer cell proliferation by disrupting energy metabolism. This opens avenues for using this compound in cancer treatment regimens .

Wirkmechanismus

Hexanoyl-CoA functions as an acyl group carrier. It transfers acyl groups to various substrates, facilitating the synthesis and degradation of fatty acids. The compound interacts with enzymes like acyl-CoA synthetases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases, which are involved in the β-oxidation pathway .

Vergleich Mit ähnlichen Verbindungen

Hexanoyl-CoA ähnelt anderen mittelkettigen Fettsäureacyl-CoAs, wie Octanoyl-CoA und Decanoyl-CoA. Es zeichnet sich durch seine Präferenz für bestimmte Enzyme aus, wie zum Beispiel die Ghrelin-O-Acyltransferase, die eine höhere Affinität für Hexanoyl-CoA im Vergleich zu anderen Acyl-CoAs aufweist .

Ähnliche Verbindungen:

- Octanoyl-CoA

- Decanoyl-CoA

- Butyryl-CoA

- Acetyl-CoA

Hexanoyl-CoA sticht durch seine spezifischen Interaktionen mit Enzymen und seine Rolle in einzigartigen Stoffwechselwegen hervor.

Biologische Aktivität

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevance in therapeutic contexts.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Molecular Formula : CHNOPS

- Molecular Weight : 851.61 (anhydrous free acid basis)

- CAS Number : Not available

The intricate arrangement of purine derivatives and phosphonate groups suggests that the compound may interact with various biological targets, particularly in the context of enzyme inhibition.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes:

- Nicotinamide N-Methyltransferase (NNMT) : This enzyme is involved in the methylation of nicotinamide. Inhibitors of NNMT have shown potential in cancer therapy due to their role in metabolic regulation and epigenetic modifications. A study demonstrated that bisubstrate inhibitors related to the compound exhibited IC values as low as 4.4 μM against NNMT, indicating potent enzyme inhibition .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. The presence of purine derivatives is associated with various cellular processes, including DNA synthesis and repair. Inhibiting enzymes like NNMT can lead to altered methylation patterns in cancer cells, potentially inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

- Structural Modifications : The incorporation of prodrug strategies has been shown to enhance cellular permeability and bioavailability, which is crucial for effective therapeutic outcomes .

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition Studies : A study on triazole-adensosine analogs demonstrated selective inhibition of PRMT5 (protein arginine methyltransferase 5), highlighting the importance of structural modifications for enhancing potency .

- Cellular Activity Assessments : Research on NNMT inhibitors indicated that while biochemical assays showed potent inhibition at micromolar concentrations, cellular assays revealed a significant gap in activity due to poor permeability . This emphasizes the need for further structural optimization.

Eigenschaften

CAS-Nummer |

5060-32-2 |

|---|---|

Molekularformel |

C27H46N7O17P3S |

Molekulargewicht |

865.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate |

InChI |

InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

OEXFMSFODMQEPE-HDRQGHTBSA-N |

SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Key on ui other cas no. |

5060-32-2 |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, hexanoyl- hexanoyl-CoA hexanoyl-coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.